4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
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Overview
Description
- This compound belongs to the class of thiosemicarbazones, which are known for their diverse biological activities.
- Thiosemicarbazones exhibit interesting coordination chemistry and have been studied for their potential as antiviral, antibacterial, and antitumor agents.
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone: is a chemical compound with the molecular formula CHClFNOS.
Preparation Methods
- Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not readily available in the literature.
- researchers often synthesize thiosemicarbazones by reacting aldehydes or ketones with thiosemicarbazide under appropriate conditions.
Chemical Reactions Analysis
- Thiosemicarbazones can undergo various reactions, including:
Condensation Reaction: Formation of the thiosemicarbazone from an aldehyde or ketone and thiosemicarbazide.
Oxidation: Thiosemicarbazones can be oxidized to form corresponding oximes.
Metal Complex Formation: Thiosemicarbazones readily form complexes with transition metals.
- Common reagents include thiosemicarbazide, aldehydes/ketones, and oxidizing agents.
Scientific Research Applications
Anticancer Properties: Some thiosemicarbazones exhibit antitumor activity by inhibiting ribonucleotide reductase, an enzyme essential for DNA synthesis.
Antiviral Activity: Certain thiosemicarbazones have shown potential against RNA viruses.
Metal Chelation: Thiosemicarbazones can chelate metal ions, making them useful in metal-based therapies.
Antibacterial Effects: Thiosemicarbazones may inhibit bacterial growth.
Mechanism of Action
- The exact mechanism of action for this specific compound remains an area of ongoing research.
- Thiosemicarbazones likely exert their effects through metal chelation, enzyme inhibition, or interference with cellular processes.
Comparison with Similar Compounds
- Similar compounds include other thiosemicarbazones, such as 3-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone (CAS Number: 883572-95-0) .
- Highlighting the uniqueness of this compound requires further investigation.
Remember that while I’ve provided an overview, detailed experimental procedures and proprietary industrial methods may require additional research
Properties
CAS No. |
767302-36-3 |
---|---|
Molecular Formula |
C21H17ClFN3OS |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-fluorophenyl)thiourea |
InChI |
InChI=1S/C21H17ClFN3OS/c22-17-5-1-16(2-6-17)14-27-20-11-3-15(4-12-20)13-24-26-21(28)25-19-9-7-18(23)8-10-19/h1-13H,14H2,(H2,25,26,28)/b24-13+ |
InChI Key |
CQGHQQSBECAGBS-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)F)Cl |
Origin of Product |
United States |
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